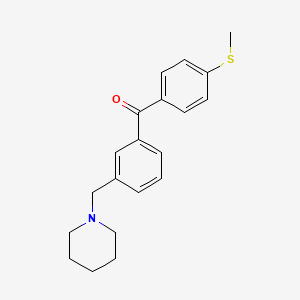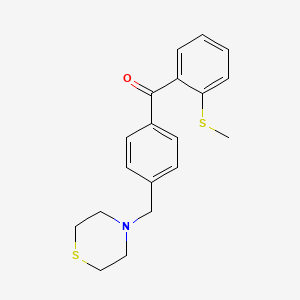
3-Piperidinomethyl-4'-thiomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinomethyl-4'-thiomethylbenzophenone (3PMTMBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a benzophenone derivative that has been found to be a useful tool in the synthesis of organic compounds, as well as the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1. Histamine H3 Receptor Ligands
Compounds derived from piperidine, similar to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been synthesized as histamine H3 receptor ligands. These compounds display strong affinities for the histamine H3 receptor and are considered potential tools for understanding the binding site on this receptor (Amon et al., 2007).
2. Selective Estrogen Receptor Modulators
Research indicates that similar piperidine derivatives play a role in the development of selective estrogen receptor modulators (SERMs). These compounds possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterine tissues (Palkowitz et al., 1997).
3. Antagonistic Properties
4-phenoxypiperidines, which are structurally related to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been identified as potent histamine H3 antagonists. These compounds have shown efficacy in animal models related to wakefulness (Dvorak et al., 2005).
4. Gastric Acid Antisecretory Activity
Compounds featuring a piperidinomethylphenoxy group have been investigated for their antisecretory activity against histamine-induced gastric acid secretion, showcasing their potential in antiulcer applications (Ueda et al., 1991).
5. Antimicrobial Activity
A series of thiazolo-triazolo-pyridine derivatives with substituted phenyl(piperidin-1-yl)methyl groups, similar to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been synthesized and shown to exhibit significant antimicrobial activity against various microorganisms (Suresh et al., 2016).
6. σ Receptor Binding
Research on 4-methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazine acetate monofumarate monohydrate, a molecule with a piperidine-like structure, has revealed selective inhibition of σ receptor binding in guinea-pig brain, indicating potential applications in neuropharmacology (Harada et al., 1994).
7. Antiproliferative Activity
A novel compound prepared from piperidin-1-yl benzo[d]isoxazole showed antiproliferative activity, providing insight into the potential cancer therapeutic applications of compounds related to 3-Piperidinomethyl-4'-thiomethylbenzophenone (Prasad et al., 2018).
8. CETP Inhibition and HDL-C Elevation
Studies on 2-arylbenzoxazoles, which include a piperidinyloxy moiety, have identified them as inhibitors of cholesteryl ester transfer protein function, showing efficacy in raising serum high-density lipoprotein cholesterol levels in transgenic mice (Kallashi et al., 2011).
Eigenschaften
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVZBJIDXUBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643135 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898792-87-5 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)
![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)
![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)



